![molecular formula C14H13BrN2OS B3841363 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3841363.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-phenylacetohydrazide
Overview
Description
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-phenylacetohydrazide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as BTEPHA and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
BTEPHA has been studied for its potential use in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties. BTEPHA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans. In addition, BTEPHA has been studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of BTEPHA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in bacterial and fungal cells. In cancer cells, BTEPHA has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
BTEPHA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, BTEPHA has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
BTEPHA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a broad spectrum of activity against various bacterial and fungal strains. However, BTEPHA also has some limitations. It is highly reactive and may require special handling and storage conditions. In addition, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the study of BTEPHA. One potential area of research is the development of BTEPHA-based drugs for the treatment of bacterial and fungal infections. Another area of research is the development of BTEPHA-based anticancer drugs. Further studies are also needed to determine the toxicity and potential side effects of BTEPHA, as well as its mechanism of action. Overall, BTEPHA has shown promising results in various fields of scientific research and has the potential to be a valuable tool in the development of new drugs and therapies.
properties
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-10(12-7-8-13(15)19-12)16-17-14(18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDNTLRFWCXVRP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






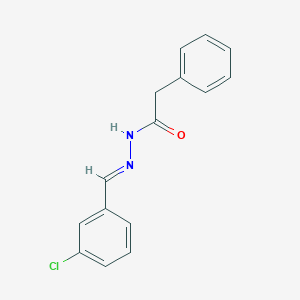
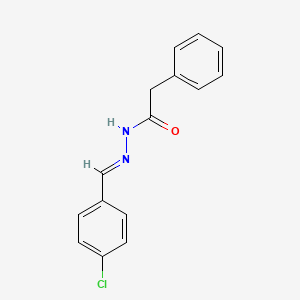
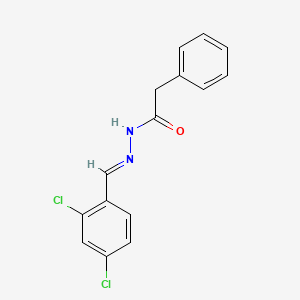
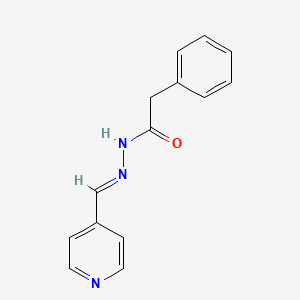
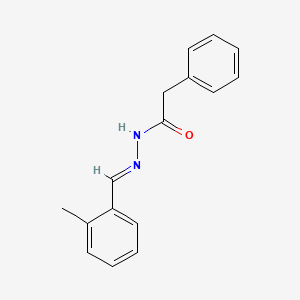
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)

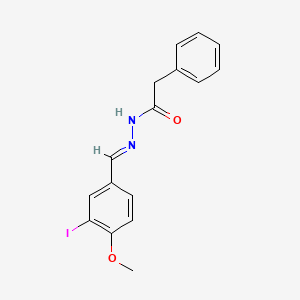
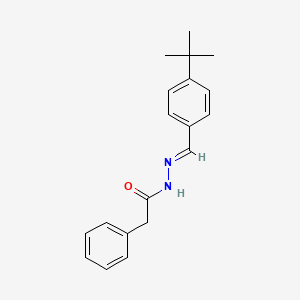

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841368.png)